5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
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Overview
Description
5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its pyrazolo[3,4-b]pyridine core, which is a fused bicyclic structure containing both pyrazole and pyridine rings. The presence of a hydroxyl group at the 5-position and a carboxylic acid group at the 3-position further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the cyclization of substituted pyridine derivatives. One common method involves the reaction of substituted N-amino pyridine sulfate with ethyl propiolate in the presence of a base such as potassium carbonate. The resulting ester is then hydrolyzed under basic conditions to yield the desired carboxylic acid .
Industrial Production Methods
For large-scale production, the synthesis can be optimized by using more efficient solvents and catalysts to increase yield and reduce costs. For example, dissolving the starting materials in a mixture of water and dimethylformamide can enhance solubility and reaction rates, making the process more suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 5-oxo-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, while reduction of the carboxylic acid group can produce 5-hydroxy-1H-pyrazolo[3,4-b]pyridine-3-methanol .
Scientific Research Applications
5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterase enzymes.
Medicine: Research has shown that derivatives of this compound exhibit anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, as a phosphodiesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides and thereby modulating cellular signaling pathways. This interaction can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the hydroxyl and carboxylic acid groups, making it less reactive.
5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: Contains a methyl group instead of a hydroxyl group, which alters its chemical properties and biological activity.
5-Amino-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid: The amino group provides different reactivity and potential biological effects compared to the hydroxyl group.
Uniqueness
The presence of both hydroxyl and carboxylic acid groups in 5-Hydroxy-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid makes it unique among similar compounds. These functional groups enhance its chemical reactivity and potential for forming hydrogen bonds, which can be crucial for its biological activity and interactions with molecular targets .
Properties
IUPAC Name |
5-hydroxy-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-3-1-4-5(7(12)13)9-10-6(4)8-2-3/h1-2,11H,(H,12,13)(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRMDPMQNMVELL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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